Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate
Overview
Description
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate is a compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol. It is commonly used as a carbamate protecting group in organic synthesis. This compound is particularly useful in the protection of amines during chemical reactions, ensuring that the amine group does not participate in unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate typically involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process . The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate undergoes various chemical reactions, including:
Deprotection: The removal of the tert-butoxycarbonyl group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Hydrogenation: The benzyl group can be cleaved by catalytic hydrogenation using hydrogen gas over palladium on carbon (Pd/C) catalyst.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of the tert-butoxycarbonyl group.
Hydrochloric acid (HCl): Another reagent for deprotection, often used in methanol.
Hydrogen gas and Pd/C: Used for the hydrogenation of the benzyl group.
Major Products Formed
Deprotected amine: Formed after the removal of the tert-butoxycarbonyl group.
Benzyl alcohol: Formed after the hydrogenation of the benzyl group.
Scientific Research Applications
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of functional groups during drug synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage . The tert-butoxycarbonyl group is added to the amine via nucleophilic addition, forming a tetrahedral intermediate that eliminates a carbonate ion . The protected amine is stable under a variety of reaction conditions, allowing for selective transformations of other functional groups .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) benzylcarbamate: Another carbamate protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl benzylcarbamate: A less commonly used protecting group due to its lower stability compared to tert-butoxycarbonyl.
Uniqueness
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate is unique due to its high stability and ease of removal under mild conditions . The tert-butoxycarbonyl group provides greater protection compared to other carbamate protecting groups, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAUHVJNVGKPOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158297 | |
Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301158297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-46-7 | |
Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220851-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301158297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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